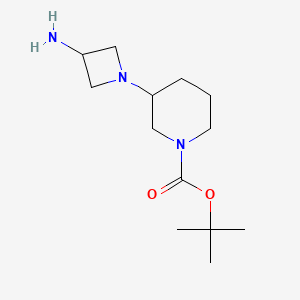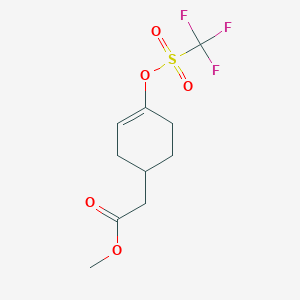
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate is a chemical compound with the molecular formula C10H13F3O5S and a molecular weight of 302.27 g/mol . This compound is characterized by the presence of a trifluoromethylsulfonyloxy group attached to a cyclohexene ring, which is further connected to a methyl acetate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate involves several steps. One common method includes the reaction of cyclohexene with trifluoromethanesulfonic anhydride in the presence of a base to form the trifluoromethylsulfonyloxy derivative. This intermediate is then reacted with methyl acetate under suitable conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the cyclohexene ring to a cyclohexane ring, altering the compound’s properties.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate can be compared with similar compounds, such as:
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)propionate: Similar structure but with a propionate group instead of an acetate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups .
Properties
Molecular Formula |
C10H13F3O5S |
|---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethylsulfonyloxy)cyclohex-3-en-1-yl]acetate |
InChI |
InChI=1S/C10H13F3O5S/c1-17-9(14)6-7-2-4-8(5-3-7)18-19(15,16)10(11,12)13/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
CGZCGKJTNDDTBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


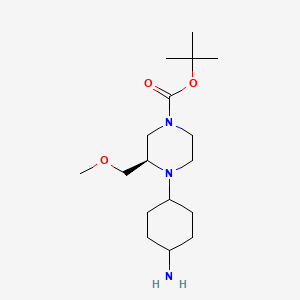
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
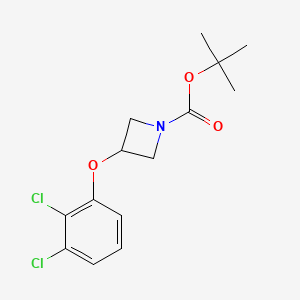
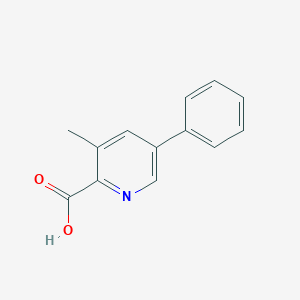
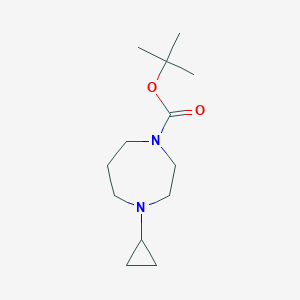
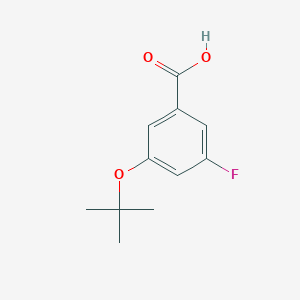


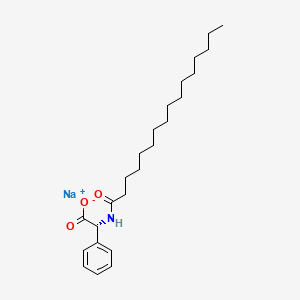
![4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)
![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)

